molecular formula C14H11F5N2O B1670916 (4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one CAS No. 214287-98-6

(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one

Cat. No.: B1670916
CAS No.: 214287-98-6
M. Wt: 318.24 g/mol
InChI Key: JUCDJPCFPITYRP-GFUIURDCSA-N
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Description

DPC-082 is a potent reverse transcriptase inhibitor. It exhibits low-nanomolar potency toward wild-type virus, L100I and K103N single-mutation variants, and multiple amino acid-substituted HIV type 1 mutants . This compound is primarily used in scientific research for its effectiveness against various strains of HIV-1.

Preparation Methods

The synthesis of DPC-082 involves several steps. One of the methods includes the reduction of specific precursors using lithium aluminum hydride . The industrial production methods for DPC-082 are not widely documented, but it typically involves standard organic synthesis techniques under controlled conditions to ensure purity and efficacy.

Chemical Reactions Analysis

DPC-082 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DPC-082 is widely used in scientific research due to its potent inhibitory effects on reverse transcriptase. Its applications include:

    Chemistry: Used as a model compound to study the mechanisms of reverse transcriptase inhibition.

    Biology: Employed in studies to understand the interactions between reverse transcriptase inhibitors and HIV-1.

    Medicine: Investigated for its potential use in developing new treatments for HIV-1.

    Industry: Utilized in the development of new antiviral drugs

Mechanism of Action

DPC-082 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to the enzyme and prevents it from converting viral RNA into DNA, thereby blocking the replication process . The molecular targets involved include the reverse transcriptase enzyme and various pathways associated with viral replication.

Comparison with Similar Compounds

DPC-082 is unique due to its low-nanomolar potency and effectiveness against multiple HIV-1 mutants. Similar compounds include:

DPC-082 stands out due to its broad-spectrum activity and effectiveness against resistant strains of HIV-1.

Properties

CAS No.

214287-98-6

Molecular Formula

C14H11F5N2O

Molecular Weight

318.24 g/mol

IUPAC Name

(4S)-4-[(E)-2-cyclopropylethenyl]-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C14H11F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-7H,1-2H2,(H2,20,21,22)/b6-5+/t13-/m0/s1

InChI Key

JUCDJPCFPITYRP-GFUIURDCSA-N

SMILES

C1CC1C=CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F

Isomeric SMILES

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DPC-082;  DPC082;  DPC 082

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 2
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 3
Reactant of Route 3
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 4
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 5
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 6
Reactant of Route 6
(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one

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